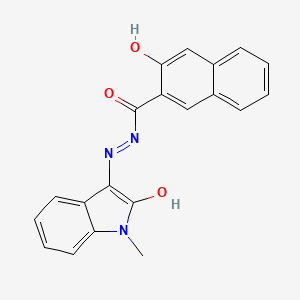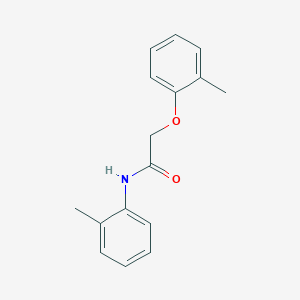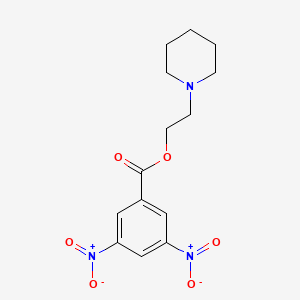![molecular formula C24H16N2OS B11709685 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL CAS No. 1426288-91-6](/img/structure/B11709685.png)
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL est un composé organique complexe qui présente un groupe benzothiazole lié à une structure de naphtalène-2-ol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL implique généralement la condensation du 2-aminobenzènethiol avec des aldéhydes aromatiques. La réaction est souvent réalisée dans l'éthanol comme solvant et agitée à 50 °C pendant 1 heure . Une autre méthode implique la réaction de condensation de Knoevenagel entre la 4-hydroxycoumarine, des aldéhydes substitués et le 2-mercapto benzothiazole en présence de L-proline comme catalyseur .
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe imine en amine.
Substitution : Des réactions de substitution aromatique électrophile peuvent se produire sur le cycle benzothiazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes ou les agents nitrants peuvent être utilisés en conditions acides.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés.
Applications de recherche scientifique
Le 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son activité antituberculeuse potentielle.
Science des matériaux : Le composé est utilisé dans le développement de sondes fluorescentes et d'agents d'imagerie.
Recherche biologique : Il sert de sonde moléculaire pour étudier les interactions enzymatiques et les processus cellulaires.
Mécanisme d'action
Le mécanisme d'action du 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicinales, il peut inhiber les enzymes essentielles à la survie des agents pathogènes comme Mycobacterium tuberculosis . Le groupe benzothiazole est connu pour interagir avec diverses cibles biologiques, notamment l'ADN et les protéines, ce qui conduit à ses diverses activités biologiques .
Applications De Recherche Scientifique
1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-tubercular activity.
Materials Science: The compound is used in the development of fluorescent probes and imaging agents.
Biological Research: It serves as a molecular probe for studying enzyme interactions and cellular processes.
Mécanisme D'action
The mechanism of action of 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens like Mycobacterium tuberculosis . The benzothiazole moiety is known to interact with various biological targets, including DNA and proteins, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Composés similaires
2-arylbenzothiazoles : Ces composés partagent le noyau benzothiazole et présentent des activités biologiques similaires.
Dérivés de benzothiazole : Divers dérivés ont été étudiés pour leurs propriétés antibactériennes, antifongiques et anticancéreuses.
Unicité
Le 1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phényl]imino}méthyl]naphtalène-2-OL est unique en raison de son groupe naphtalène-2-ol, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle le différencie des autres dérivés de benzothiazole et contribue à ses applications spécifiques dans la recherche et l'industrie.
Propriétés
Numéro CAS |
1426288-91-6 |
|---|---|
Formule moléculaire |
C24H16N2OS |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
1-[[2-(1,3-benzothiazol-2-yl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H16N2OS/c27-22-14-13-16-7-1-2-8-17(16)19(22)15-25-20-10-4-3-9-18(20)24-26-21-11-5-6-12-23(21)28-24/h1-15,27H |
Clé InChI |
GOFWGWJJKRCBHF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C4=NC5=CC=CC=C5S4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(3,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11709605.png)

![Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11709613.png)
![3-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]propanehydrazide](/img/structure/B11709619.png)

![3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709624.png)
![1,4-Diamino-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B11709625.png)

![5-[(3,3-dimethyloxiran-2-yl)methoxy]-7H-furo[3,2-g]chromen-7-one](/img/structure/B11709638.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}diphenol](/img/structure/B11709642.png)
![4-Bromo-N-[(4-ethoxyphenyl)(2-oxido-1,3,2-dioxaphosphinan-2-YL)methyl]aniline](/img/structure/B11709655.png)


![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
